molecular formula C10H22N4O4 B605851 Azido-PEG4-Amine CAS No. 951671-92-4

Azido-PEG4-Amine

Cat. No. B605851
M. Wt: 262.31
InChI Key: ZMBGKXBIVYXREN-UHFFFAOYSA-N
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Description

Azido-PEG4-Amine, also known as Amino-PEG4-azide, is a popular bifunctional crosslinker . It contains an amino group that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of Azido-PEG4-Amine involves the reaction of the amino group with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

Azido-PEG4-Amine has the molecular formula C10H22N4O4 . It is a PEG derivative containing an amino group with an azide group .


Chemical Reactions Analysis

The amino group of Azido-PEG4-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG4-Amine has a molecular weight of 262.31 . It is a liquid at 20°C and should be stored at -20°C under inert gas . It is sensitive to light, moisture, and heat .

Scientific Research Applications

1. Synthesis and Conjugation in Biochemistry

Azido-PEG4-Amine is primarily used in bioconjugation chemistry. Its application includes the synthesis of azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives, having primary amine and carboxyl end groups, are synthesized through efficient methods. They are characterized by NMR and MALDI-TOF MS spectra. The terminal azido functionality of these compounds allows for conjugation with various ligands through 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry" (Hiki & Kataoka, 2007).

2. Creation of Dynamic Cell Adhesion Surfaces

Azido-PEG4-Amine is instrumental in creating dynamic cell adhesion surfaces. A study utilized cell-repellent APP (azido-[polylysine-g-PEG]) to create substrates for controlled cell adhesion. This technique allows for various applications such as tissue motility assays and patterned coculturing, significantly impacting cell biology and tissue engineering research (van Dongen et al., 2013).

3. Drug Conjugation and Delivery Systems

Azido-PEG4-Amine plays a crucial role in the development of drug delivery systems. It is used in synthesizing biocompatible polymer-based materials like hydrogels for drug delivery and tissue engineering. These materials demonstrate potential for bioapplications due to their in-situ gelation and swelling behavior, as well as in vitro cytotoxicity and morphological properties (Huynh et al., 2013).

4. Protein Modification and Bioorthogonal Chemistry

Azido-PEG4-Amine is used in the selective modification of proteins with azides. This modification is vital in chemical biology, enabling bioorthogonal manipulation of target structures in proteins. This method opens avenues for target identification and synthesis of homogeneously modified protein conjugates (Lohse et al., 2017).

5. Antifouling Coatings and Surface Modifications

In surface science, Azido-PEG4-Amine contributes to the development of antifouling coatings. It's utilized in the stepwise construction of PEG layers onto silicon surfaces, significantly improving the stability and density of these layers. This advancement is critical in reducing protein adsorption and enhancing biocompatibility, important in medical device manufacturing and biological research (Flavel et al., 2013).

6. Magnetic Polyclusters and Material Science

Azido-PEG4-Amine is also instrumental in the synthesis of magnetic polyclusters. The azido ligand's versatility in bridging properties allows the creation of intricate structural networks with unique magnetic properties. This aspect of Azido-PEG4-Amine is crucial in the field of material science, particularly in the development of new magnetic structures (Mukherjee & Mukherjee, 2013).

Safety And Hazards

Azido-PEG4-Amine can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBGKXBIVYXREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746997
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-Amine

CAS RN

951671-92-4
Record name 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG4-Amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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